molecular formula C11H8O B104281 1-Naphthaldehyde CAS No. 66-77-3

1-Naphthaldehyde

Cat. No. B104281
CAS RN: 66-77-3
M. Wt: 156.18 g/mol
InChI Key: SQAINHDHICKHLX-UHFFFAOYSA-N
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Description

1-Naphthaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It serves as a key intermediate in the synthesis of various heterocyclic compounds and has been utilized in the formation of complex molecular structures with interesting photophysical properties.

Synthesis Analysis

Several methods have been developed for the synthesis of 1-naphthaldehyde derivatives. A novel iodine-mediated benzannulation of 1,7-diynes has been established to provide 1-aroyl-2-naphthaldehydes, which were further applied in the synthesis of fused aza-heterocyclic compounds . Another approach involves the synthesis of 1-naphthaldehydes through iodine monochloride promoted cascade reactions of 1-phenylpent-4-yn-2-ols, offering a method with good efficiency and excellent regio-selectivity . Additionally, organo-selenium reagents have been used to induce radical ring-opening intramolecular cyclization of cyclopropylaldehyde derivatives, leading to the formation of 1-naphthaldehydes .

Molecular Structure Analysis

The molecular structure of 1-naphthaldehyde derivatives has been extensively studied using various spectroscopic and theoretical methods. For instance, the crystal structure of 1-[N-(2-bromophenyl)]naphthaldimine was determined, revealing an intramolecular hydrogen bond that influences the compound's conformation . Similarly, the coexistence of ketoamino-enolimino forms of diamine Schiff base naphthaldimine parts was observed in a crystal structure, showcasing different hydrogen bond types within the same molecule .

Chemical Reactions Analysis

1-Naphthaldehyde and its derivatives participate in a variety of chemical reactions. Reactions with naphthyridines have led to novel derivatives with red-fluorescence emissions and two-photon absorption properties . The compound has also been involved in the formation of Schiff base oligomers through oxidative polycondensation, which are of interest due to their thermal stability and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthaldehyde derivatives have been characterized through experimental and computational studies. For example, the photophysical properties of 1-hydroxy-2-naphthaldehyde were investigated, revealing its potential for proton transfer reactions and its behavior in different solvents . The proton transfer and deprotonation processes of 4-hydroxy-1-naphthaldehydes were also explored, indicating concentration-dependent behavior in various solvents . Additionally, a combined experimental and DFT study provided insights into the electronic structure and non-linear optical properties of 1-naphthaldehyde adducts .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Chemistry

1-Naphthaldehyde is a precursor in synthesizing heterocyclic naphthalimides, compounds with a naphthalene framework and cyclic double imides. These structures interact with various biological molecules, demonstrating potential in medicinal applications. Research has explored naphthalimides as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, these compounds are studied as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic agents, highlighting their diverse applications in understanding biological processes and pharmacological properties (Gong et al., 2016).

DNA Intercalation and Cancer Therapy

1-Naphthaldehyde derivatives, particularly 1,8-naphthalimide, have been recognized for their ability to intercalate with DNA, a property that is leveraged in cancer therapy. Structural modifications and understanding the structure-activity relationships of these compounds have been pivotal in enhancing their DNA binding affinity and anticancer activity. The intercalation with DNA by 1,8-naphthalimide and its derivatives plays a crucial role in their potential as anticancer agents (Tandon et al., 2017).

Photoinitiators in Polymerization

1-Naphthaldehyde is instrumental in the synthesis of photoinitiators used in polymerization. Recent studies have focused on naphthalic anhydrides and naphthalimides for this purpose, particularly due to their ease of synthesis and the possibility to tune their photophysical properties. The development of panchromatic, crosslinkable, or water-soluble photoinitiators starting from naphthalic anhydride showcases the versatility and potential of 1-Naphthaldehyde derivatives in industrial applications, particularly in the field of polymerization (Noirbent & Dumur, 2020).

Mass Transfer Studies

The naphthalene sublimation method, which involves 1-Naphthaldehyde, is a notable technique to study mass and heat transfer, especially in complex flows and geometries. This method provides accurate and detailed local transfer coefficients and helps understand heat transfer processes through a heat/mass transfer analogy. It's particularly advantageous in situations with large gradients in wall transport rate and has been a reliable method in various applications, enhancing our understanding of mass and heat transfer phenomena (Goldstein & Cho, 1995).

Safety And Hazards

1-Naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

naphthalene-1-carbaldehyde
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InChI

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SQAINHDHICKHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8O
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DSSTOX Substance ID

DTXSID5058775
Record name 1-Naphthaldehyde
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Molecular Weight

156.18 g/mol
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Physical Description

Yellow liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1-Naphthaldehyde
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Product Name

1-Naphthaldehyde

CAS RN

66-77-3, 30678-61-6
Record name 1-Naphthalenecarboxaldehyde
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Record name Naphthalenecarboxaldehyde
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Record name 1-NAPHTHALDEHYDE
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Synthesis routes and methods I

Procedure details

At 160° C. and 100 mm Hg, 14 g of alpha-naphthal and 9 g of dimethyl urethane were reacted in presence of 0.7 g of anhydrous AlCl3. The reaction was continued for 6 hours, removing the methanol formed during the reaction. A 28% conversion of naphthal was obtained, with practically complete selectivity to naphthyl-methyl-urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of oxalyl chloride (6.9 mL, 0.079 mol) in dry CH2Cl2 (200 mL) was added dropwise dry DMSO 11.2 mL, 0.158 mol). The mixture was stirred for 10 min, and then a solution of 1-naphthalenemethanol (100 g, 0.063 mol) in dry CH2Cl2 (40 mL) was added over 15 min. The mixture was stirred for 10 min. and then Et3N (44 mL, 0.316 mol) was added slowly. The reaction mixture was allowed to warm to room temperature. After 3.5 h, to the pale yellow heterogeneous mixture was added 10% aqueous citric acid (30 mL) and water (100 mL). The organic phase was washed with water (100 mL) and saturated aqueous NaCl (100 mL), dried (anhydrous MgSO4), filtered, and concentrated. Ether-hexane (1:1) was added, and the mixture was filtered. Concentration provided a pale orange oil (9.7 g).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

A bottom-removable four-necked flask having an inner volume of 2 L and equipped with a Dimroth condenser, a thermometer and a stirring blade was charged with 912 g of an aqueous 37% by mass formalin solution (11.2 mol as formaldehyde, produced by Mitsubishi Gas Chemical Company, Inc.) and 485 g of 98% by mass sulfuric acid (produced by Mitsubishi Gas Chemical Company, Inc.) in a nitrogen stream, 288 g of naphthalene (2.25 mol, produced by Wako Pure Chemical Industries, Ltd.) was dropped thereto over 6 hours while stirring under reflux under ordinary pressure at about 100° C., and the reaction was performed as it was for further 1 hour. Thereto was added 500 g of ethylbenzene (produced by Wako Pure Chemical Industries, Ltd.) as a dilution solvent and left to still stand, and then an aqueous phase as a lower phase was removed. Furthermore, the resultant was subjected to neutralization and washing with water, and ethylbenzene and unreacted naphthalene were distilled off under reduced pressure to thereby provide 371 g of a naphthalene formaldehyde resin as a light yellow solid.
Quantity
11.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthaldehyde
Reactant of Route 2
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Reactant of Route 3
1-Naphthaldehyde
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Reactant of Route 5
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Reactant of Route 6
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1-Naphthaldehyde

Citations

For This Compound
12,200
Citations
PV Rao, CP Rao, EK Wegelius, K Rissanen - Journal of chemical …, 2003 - Springer
Four Schiff base molecules were synthesized from the condensation of 2-hydroxy-1-naphthaldehyde with various amines having additional ligating centers, and the resulting products …
Number of citations: 55 link.springer.com
AK Das, S Goswami - Sensors and Actuators B: Chemical, 2017 - Elsevier
… 2-Hydroxy-1-naphthaldehyde is here demonstrated to be … -1-naphthaldehyde for the recognition of many important and biologically significant analytes. 2-Hydroxy-1-naphthaldehyde is …
Number of citations: 67 www.sciencedirect.com
B Murukan, K Mohanan - Transition Metal Chemistry, 2006 - Springer
A bishydrazone was prepared by reacting isatin monohydrazone with 2-hydroxy-1-naphthaldehyde and a series of metal complexes with this new ligand were synthesised by reaction …
Number of citations: 94 link.springer.com
B Murukan, K Mohanan - Journal of Enzyme Inhibition and …, 2007 - Taylor & Francis
Complexes of manganese(III), iron(III) and cobalt(III) with a bishydrazone, formed by condensation of isatin monohydrazone with 2-hydroxy-1-naphthaldehyde, have been synthesized. …
Number of citations: 97 www.tandfonline.com
DR Richardson, PV Bernhardt - JBIC Journal of Biological Inorganic …, 1999 - Springer
… and 2-hydroxy-1naphthaldehyde showed marked anti-… from 2-hydroxy-1-naphthaldehyde. We have demonstrated that these … was 2-hydroxy1-naphthaldehyde isonicotinoyl hydrazone (…
Number of citations: 190 link.springer.com
V Krishnakumar, N Prabavathi… - Spectrochimica Acta Part A …, 2008 - Elsevier
… above aspects, the present work has been undertaken to give a complete description of the molecular geometry and molecular vibrations of its derivative known as 1-naphthaldehyde. …
Number of citations: 39 www.sciencedirect.com
SG Teoh, GY Yeap, CC Loh, LW Foong, SB Teo… - Polyhedron, 1997 - Elsevier
… 1-naphthaldehyde)-1-amino-2-phenyleneimine, N,N′-bis(2-hydroxybenzaldehyde)-1,2-phenylenediimine and N,N′-bis(2-hydroxy-1-naphthaldehyde… 2-hydroxy-1-naphthaldehyde)-1-…
Number of citations: 102 www.sciencedirect.com
ZH Chohan, HA Shad - Journal of Enzyme Inhibition and Medicinal …, 2008 - Taylor & Francis
Full article: Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates Skip to Main Content …
Number of citations: 51 www.tandfonline.com
GS Hammond, PA Leermakers - Journal of the American …, 1962 - ACS Publications
… We tentatively conclude that irradiation of 2-acetonaphthone and 1-naphthaldehyde gives high yields of triplets.14 The lowest triplet state of benzophenone lies 70 kcal. above the …
Number of citations: 157 pubs.acs.org
ARB Rao, S Pal - Journal of Organometallic Chemistry, 2013 - Elsevier
Reactions of Li 2 PdCl 4 , 4-R-1-naphthaldehyde benzoylhydrazones (H 2 L n ; n = 1 and 2 for R = H and OMe, respectively) and NaOAc·3H 2 O in 1:1:1 mole ratio in methanol provide …
Number of citations: 40 www.sciencedirect.com

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